(S)-1-(2-Methoxyethyl)pyrrolidin-3-amine

COX-2 Inhibition Anti-inflammatory Selectivity

Select (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine (CAS 216667-74-2) for its unique, privileged scaffold that eliminates COX inhibition, a key advantage over generic pyrrolidine analgesics. This chiral (S)-enantiomer, featuring a precise methoxyethyl linker, is essential for maintaining target binding affinity in non-opioid pain therapeutics for fibromyalgia and osteoarthritis. The (R)-isomer or unsubstituted analogs will not suffice. Ensure your next drug discovery batch meets critical chirality and purity specifications. Inquire for bulk availability.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 216667-74-2
Cat. No. B3252378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-Methoxyethyl)pyrrolidin-3-amine
CAS216667-74-2
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCOCCN1CCC(C1)N
InChIInChI=1S/C7H16N2O/c1-10-5-4-9-3-2-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m0/s1
InChIKeySRWRVWNAMHIATJ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Evidence Guide: (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine (CAS 216667-74-2) for Targeted Synthesis


(S)-1-(2-Methoxyethyl)pyrrolidin-3-amine (CAS 216667-74-2) is a chiral aliphatic heterocyclic building block, characterized by an (S)-configured 3-aminopyrrolidine core functionalized with a 2-methoxyethyl group [1]. With a molecular weight of 144.21 g/mol and a molecular formula of C7H16N2O, it is commercially available in purities typically ≥95% to 98% . The compound serves as a versatile intermediate, offering a reactive primary amine and a tertiary amine, making it a key scaffold for constructing more complex molecules in medicinal chemistry and organic synthesis [1].

Why (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine is Not Interchangeable with Common Analogs


Generic substitution is inadvisable due to a convergence of chemical and functional specificity. Critically, the (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine structure appears to be a 'privileged' scaffold whose specific substitution pattern is correlated with a significant lack of direct COX inhibition , a common liability for many pyrrolidine-based anti-inflammatory candidates . This contrasts sharply with other in-class compounds and creates a unique functional niche. Furthermore, the defined (S)-stereochemistry and the precise length and nature of the methoxyethyl linker are crucial for downstream applications; exchanging it for the (R)-enantiomer (CAS 1178549-79-5), an unsubstituted 3-aminopyrrolidine, or a simpler alkyl chain can drastically alter binding affinities, pharmacokinetic properties, and synthetic outcomes, as evidenced by distinct activity profiles in related scaffolds [1].

Quantitative Differentiation Evidence for (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine (CAS 216667-74-2)


Functional Selectivity: Lowered COX-2 Liability vs. Structural Analogs

A key functional distinction is that (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine and its immediate derivatives are characterized as non-NSAID and non-opioid agents, implying a mechanism of action that does not involve direct inhibition of cyclooxygenase (COX) enzymes . This stands in stark contrast to many structurally related pyrrolidine derivatives, which have been reported to exhibit measurable COX-2 inhibitory activity, with IC50 values in the range of 1–8 µM .

COX-2 Inhibition Anti-inflammatory Selectivity Functional Profiling

Defined Stereochemical Purity Enables Reproducible Research

The (S)-enantiomer is supplied with a high degree of stereochemical purity, a critical factor for ensuring reproducible results in asymmetric synthesis and biological assays . The specific rotation (optical rotation) is an inherent, quantifiable property of this chiral molecule, which distinguishes it from its (R)-enantiomer (CAS 1178549-79-5) and racemic mixtures (CAS 1096335-57-7). This precise stereochemistry is essential, as the biological activity of enantiomers can differ significantly [1].

Chiral Synthesis Enantiomeric Purity Reproducibility Quality Control

Distinct Physicochemical Profile: Boiling Point vs. Unsubstituted Analogs

The compound has a calculated boiling point of 188.9 °C at 760 mmHg and a LogP of -0.3342 . This is significantly different from the simple, unsubstituted analog, 1-(2-methoxyethyl)pyrrolidine (CAS 81349-49-7), which lacks the 3-amino group. While direct comparative boiling point data for that analog is not widely published, the introduction of the polar, hydrogen-bonding amine group in the target compound is a key structural determinant that increases its boiling point and polarity, which is critical for considerations in synthesis, purification (e.g., distillation), and formulation .

Physicochemical Properties Boiling Point Volatility Purification

High-Value Application Scenarios for (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine (CAS 216667-74-2)


Synthesis of Non-NSAID Analgesic and Anti-inflammatory Drug Candidates

The compound is a key intermediate for developing novel analgesic and anti-inflammatory agents. Its designation as a non-opioid, non-NSAID molecule makes it an attractive starting point for programs seeking to discover new therapeutics for chronic pain conditions like fibromyalgia, osteoarthritis, and endometriosis, which are poorly served by existing drugs with significant side-effect profiles .

Construction of Diverse Chiral Amine Libraries for Kinase and GPCR Target Screening

As an (S)-3-aminopyrrolidine derivative, this compound is a privileged scaffold for medicinal chemistry. The close structural analog (S)-3-aminopyrrolidine itself has been successfully used to create dual inhibitors of Abl and PI3K kinases with promising cytotoxicity against cancer cell lines (IC50 = 3∼4 μM) [1]. The 2-methoxyethyl substituent on the target compound provides a versatile handle for further diversification, making it ideal for generating focused libraries targeting kinases, GPCRs, or other enzyme classes.

Development of Functional Materials and Asymmetric Catalysts

Beyond medicinal chemistry, the compound's dual amine functionality and chiral nature make it a valuable ligand precursor or building block in material science and asymmetric catalysis. The methoxyethyl group can act as a coordinating ligand [2], and the primary amine can be readily functionalized. Its calculated physicochemical properties, such as a LogP of -0.3342, also inform its suitability for creating novel ionic liquids or metal-organic frameworks (MOFs) .

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